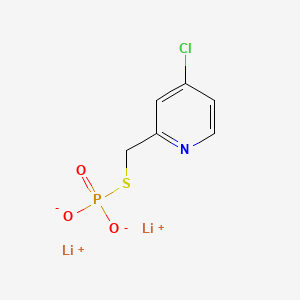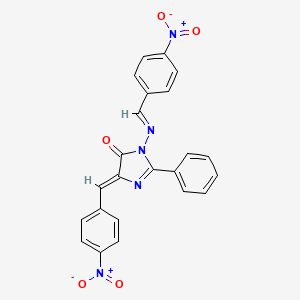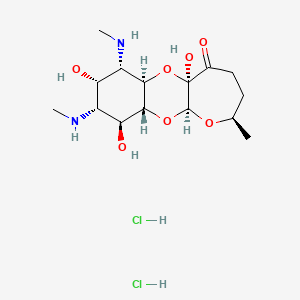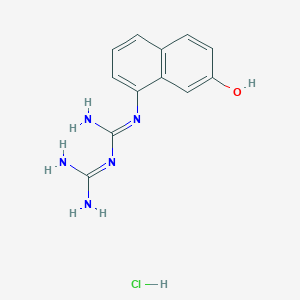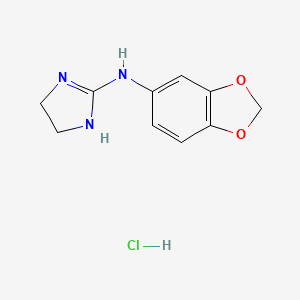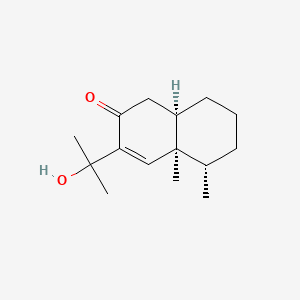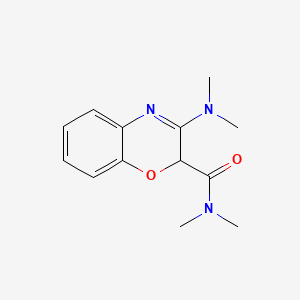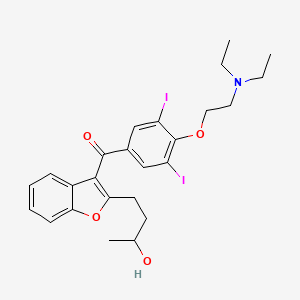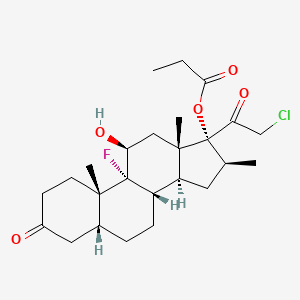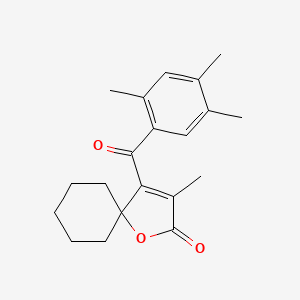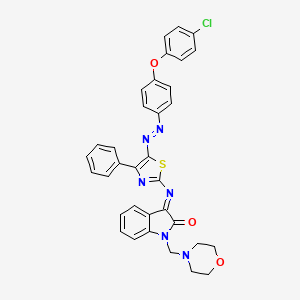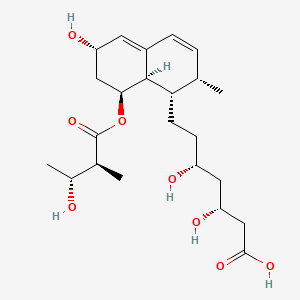
3''-Hydroxypravastatin, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’'-Hydroxypravastatin, ®- is a derivative of pravastatin, a well-known statin used to lower cholesterol levels. This compound is characterized by its molecular formula C23H36O8 and a molecular weight of 440.5271 g/mol . It is a stereochemically complex molecule with nine defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Hydroxypravastatin, ®- typically involves the hydroxylation of pravastatin. This process can be achieved through various chemical reactions, including the use of specific enzymes or chemical reagents that introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 3’'-Hydroxypravastatin, ®- often involves fermentation processes followed by chemical modifications. The fermentation process usually employs microorganisms such as Streptomyces carbophilus to produce the precursor compounds, which are then chemically modified to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 3’'-Hydroxypravastatin, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3’'-Hydroxypravastatin, ®- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of statins and their derivatives.
Biology: It is used in studies investigating the metabolic pathways of statins and their effects on cellular processes.
Medicine: It is used in pharmacological research to understand the efficacy and safety of statin derivatives in lowering cholesterol levels.
Industry: It is used in the development of new pharmaceutical formulations and in quality control processes.
Mechanism of Action
3’'-Hydroxypravastatin, ®- exerts its effects by inhibiting the enzyme HMG-CoA reductase , which is a key enzyme in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. This mechanism involves the upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream .
Comparison with Similar Compounds
Pravastatin: The parent compound from which 3’'-Hydroxypravastatin, ®- is derived.
Rosuvastatin: Another statin with a similar mechanism of action but different chemical structure.
Atorvastatin: A widely used statin with a different side chain structure.
Uniqueness: 3’'-Hydroxypravastatin, ®- is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other statins .
Properties
CAS No. |
773073-26-0 |
|---|---|
Molecular Formula |
C23H36O8 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C23H36O8/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29)/t12-,13-,14+,16+,17+,18+,19-,20-,22-/m0/s1 |
InChI Key |
ASZMMNUWSMFMJO-HMCXMWFFSA-N |
Isomeric SMILES |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)[C@@H](C)O)O |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


